1,2-Oxazinane
Overview
Description
1,2-Oxazinane is a six-membered heterocyclic compound containing one nitrogen atom and one oxygen atom at positions 1 and 2, respectively
Mechanism of Action
Target of Action
1,2-Oxazinane, also known as Tetrahydrooxazine, is a small molecule that primarily targets Endoglucanase 5A in Bacillus agaradhaerens and Beta-glucosidase A in Thermotoga maritima . These enzymes play crucial roles in the breakdown of complex carbohydrates, contributing to the organism’s energy metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its targets, it is plausible that the compound could influence carbohydrate metabolism within the organisms. More research is needed to confirm this and to understand the broader implications of these effects .
Biochemical Analysis
Biochemical Properties
1,2-Oxazinane plays a significant role in biochemical reactions, particularly in the formation of non-natural amino acids and aza-sugars. It interacts with several enzymes and proteins, including endoglucanase and beta-glucosidase. These interactions are primarily non-covalent, involving hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The compound’s ability to form stable complexes with these biomolecules makes it a valuable intermediate in organic synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular membranes, potentially altering the activity of membrane-bound enzymes and receptors. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For example, it has been shown to inhibit certain hydrolases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce conformational changes in proteins, leading to altered activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential organ toxicity. These threshold effects are critical for determining safe and effective dosage levels in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be affected by its localization, as different compartments provide distinct microenvironments and access to specific biomolecules. Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxazinane can be synthesized through various methods, including hydrogen bond-mediated [3+3] cycloaddition reactions of oxyallyl cations with nitrones . This method involves generating oxyallyl cation intermediates in situ from α-tosyloxy ketones in the presence of hexafluoro-2-propanol (HFIP) and a base. The reaction is catalyzed by hydrogen-bond donors such as phenols and squaramides, resulting in good to high yields of this compound .
Another approach involves the organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . This method provides chiral this compound spirocyclic scaffolds with excellent diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of organocatalysts and hydrogen-bond donors in these reactions makes them suitable for industrial applications due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazinane undergoes various chemical reactions, including:
Cycloaddition Reactions: The [3+3] cycloaddition reactions of oxyallyl cations with nitrones to form this compound heterocycles.
Reduction Reactions: Reduction of the CvN bond in the 5,6-dihydro-4H-1,2-oxazine ring to form oxazinanes.
Common Reagents and Conditions
Oxyallyl Cations: Generated from α-tosyloxy ketones in the presence of HFIP and a base.
Hydrogen-Bond Donors: Phenols and squaramides are used to catalyze the [3+3] cycloaddition reactions.
Organocatalysts: Used in the [4+2] cycloaddition reactions to synthesize chiral this compound spirocyclic scaffolds.
Major Products
The major products formed from these reactions include chiral this compound spirocyclic scaffolds and other oxazinane derivatives with potential bioactive properties .
Scientific Research Applications
1,2-Oxazinane and its derivatives have several scientific research applications, including:
Medicinal Chemistry: This compound derivatives are used in the design of bioactive compounds with antineoplastic, antibiotic, and cytotoxic activities.
Organic Synthesis: The unique ring structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Research: This compound derivatives are studied for their potential as enzyme inhibitors and their role in treating diseases such as AIDS, diabetes, and cancer.
Comparison with Similar Compounds
Similar Compounds
Morpholine (1,4-Oxazinane): Morpholine is another oxazinane derivative with the nitrogen and oxygen atoms at positions 1 and 4.
Hexahydropyridazine: This compound contains two nitrogen atoms in the ring and is known for its bioactive properties.
Uniqueness of 1,2-Oxazinane
This compound is unique due to its specific ring structure with nitrogen and oxygen atoms at positions 1 and 2. This configuration imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
oxazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGLZFAWYKKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCONC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190113 | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36652-42-3 | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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